Alazocine hydrochloride, (+/-)-
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Overview
Description
Alazocine hydrochloride, (+/-)-, also known as N-allylnormetazocine, is a synthetic opioid analgesic belonging to the benzomorphan family. It was developed as a potent analgesic, psychotomimetic, and opioid antagonist. This compound is notable for its dual activity as an opioid receptor ligand and a sigma receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alazocine hydrochloride, (+/-)-, involves several steps, starting from the appropriate benzomorphan precursor. The key steps include:
Alkylation: Introduction of the allyl group to the nitrogen atom.
Cyclization: Formation of the benzomorphan ring structure.
Hydroxylation: Introduction of the hydroxyl group at the appropriate position on the benzomorphan ring.
Industrial Production Methods
Industrial production of Alazocine hydrochloride, (+/-)-, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
Alazocine hydrochloride, (+/-)-, undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Reduction of the ketone back to the hydroxyl group.
Substitution: Replacement of the allyl group with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and strong bases like sodium hydride are employed.
Major Products
The major products formed from these reactions include various substituted benzomorphan derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Alazocine hydrochloride, (+/-)-, has been widely used in scientific research due to its unique pharmacological profile. Some key applications include:
Chemistry: Studying the structure-activity relationship of benzomorphan derivatives.
Biology: Investigating the role of sigma receptors in cellular processes.
Medicine: Exploring its potential as an analgesic and psychotomimetic agent.
Industry: Developing new synthetic routes for opioid receptor ligands.
Mechanism of Action
Alazocine hydrochloride, (+/-)-, exerts its effects through multiple pathways:
Opioid Receptors: It acts as a partial agonist at the kappa-opioid receptor and an antagonist at the mu-opioid receptor.
Sigma Receptors: It is a high-affinity agonist at the sigma-1 receptor, which is involved in modulating neurotransmitter release and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Metazocine: Another benzomorphan derivative with similar analgesic properties.
Pentazocine: A benzomorphan with mixed agonist-antagonist activity at opioid receptors.
Cyclazocine: Known for its psychotomimetic effects and opioid receptor activity.
Uniqueness
Alazocine hydrochloride, (+/-)-, is unique due to its dual activity at both opioid and sigma receptors, making it a valuable tool in research for understanding the complex interactions between these receptor systems .
Properties
CAS No. |
74957-58-7 |
---|---|
Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |
InChI Key |
ZTGMHFIGNYXMJV-YGCKJKTASA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Origin of Product |
United States |
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